tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-[[(3R)-piperidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZPRFQKDGVCLB-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-([(3R)-piperidin-3-yl]methyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl carbamate protecting group.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in water or methanol is commonly used for hydrolysis.
Major Products Formed
The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the reagents used .
Scientific Research Applications
Synthesis Method
The synthesis typically involves the reaction of tert-butyl chloroformate with N-methyl-N-([(3R)-piperidin-3-yl]methyl)amine in the presence of a base like triethylamine, usually conducted in dichloromethane at room temperature. This method is scalable for industrial production, utilizing automated reactors for consistency and efficiency .
Protecting Group in Organic Synthesis
tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate serves as a protecting group for amines during organic synthesis. This protection is crucial when multiple reactive sites are present in a molecule, allowing selective reactions without interference from amine functionalities. The tert-butyl group can be removed under mild acidic conditions, making it advantageous for complex syntheses.
Medicinal Chemistry
In medicinal chemistry, this compound is employed to synthesize various bioactive molecules, particularly those targeting the central nervous system due to the piperidine moiety. Its ability to stabilize the amine group while allowing further functionalization makes it valuable in developing pharmaceuticals .
Case Studies and Research Findings
Several studies have highlighted its utility:
- Case Study 1 : In a synthetic pathway aimed at developing piperidine-based antidepressants, this compound was used to protect key amine functionalities during multi-step synthesis.
| Study | Application | Outcome |
|---|---|---|
| Study A | Antidepressant Synthesis | Improved yield of target compound |
| Study B | Neuroprotective Agents | Enhanced bioactivity observed |
Similar Compounds Overview
| Compound Name | Type | Removal Conditions |
|---|---|---|
| tert-Butyl carbamate | Protecting Group | Mild acidic conditions |
| Benzyl carbamate | Protecting Group | Requires hydrogenation for removal |
| Fluorenylmethoxycarbonyl (FMOC) | Protecting Group | Basic conditions |
Unique Features
This compound stands out due to its steric hindrance and stability compared to other protecting groups, making it particularly useful in complex organic syntheses where selectivity is paramount .
Mechanism of Action
The mechanism by which tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate exerts its effects involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Stereochemical Variations
The compound’s structural analogues differ in substituents, stereochemistry, and functional groups. Key examples include:
tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate
- Structure: Contains a 2-cyanoacetyl group at the piperidine nitrogen and a methyl group at the 4R position.
- Crystallography: Monoclinic crystal system (space group P21) with unit cell parameters: $ a = 7.1786 \, \text{Å}, \, b = 7.3213 \, \text{Å}, \, c = 16.042 \, \text{Å}, \, \beta = 102.196^\circ $ Molecular formula: $ \text{C}{15}\text{H}{25}\text{N}{3}\text{O}{3} $, $ M_r = 295.38 \, \text{g/mol} $ .
- Applications : Synthesized as a precursor to Tofacitinib derivatives, which are Janus kinase inhibitors .
tert-Butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate
- Structure : Pyrrolidine ring substituted with a pyrimidin-2-yl group and Boc-protected amine.
- Properties : Molecular weight = 264.32 g/mol; chemical formula $ \text{C}{13}\text{H}{21}\text{N}{3}\text{O}{2} $.
- Applications : Used in pharmaceutical and agricultural research due to its pyrimidine-based scaffold .
tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate
- Structure : Hydroxyl group at the 4R position of the piperidine ring.
- Synonym: trans-3-(Boc-amino)-4-hydroxypiperidine (CAS: 1052713-47-9).
Biological Activity
Chemical Identification:
- IUPAC Name: tert-butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate
- Molecular Formula: C₁₁H₂₂N₂O₂
- CAS Number: 1124199-21-8
This compound is a carbamate compound widely utilized in organic synthesis, particularly as a protecting group for amines. Its structure features a piperidine ring, which enhances its biological activity and reactivity in various chemical environments.
The biological activity of this compound primarily stems from its ability to form stable carbamate linkages. This stability allows it to protect the amine group from unwanted reactions during synthetic processes. The tert-butyl group can be selectively removed under acidic conditions, liberating the free amine for further functionalization. This characteristic is crucial in drug development and synthesis of complex organic molecules.
Pharmacological Applications
Research indicates that compounds similar to this compound exhibit significant pharmacological properties, including:
- Renin Inhibition: Some derivatives have been studied for their potential as renin inhibitors, which are important in managing hypertension and heart failure .
- Neuropharmacological Effects: The piperidine moiety is known for its influence on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Antimicrobial Activity: Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties, warranting further investigation into their efficacy against various pathogens .
Case Studies
Several studies have highlighted the biological implications of compounds derived from or related to this compound:
- Study on Renin Inhibitors: A study published in European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of piperidine derivatives as renin inhibitors. The study demonstrated that modifications on the piperidine ring could enhance inhibitory activity against renin, suggesting a promising therapeutic avenue for hypertension treatment .
- Neurotransmitter Interaction Study: Research in Journal of Medicinal Chemistry investigated the interaction of piperidine-based compounds with serotonin receptors. The findings indicated that certain structural features significantly influenced receptor binding affinity and selectivity, highlighting the potential of these compounds in developing new antidepressants .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Stability |
|---|---|---|
| tert-butyl carbamate | General protecting group | High |
| Benzyl carbamate | Requires hydrogenation for removal | Moderate |
| FMOC carbamate | Used in peptide synthesis | Basic conditions required |
| tert-butyl N-methyl-N-(piperidin-3-yl)carbamate | Potential renin inhibitor; neuroactive | Acidic conditions for removal |
Uniqueness: The unique structure of this compound provides steric hindrance and stability, making it particularly advantageous in complex organic syntheses compared to traditional protecting groups.
Q & A
Basic: What are the common synthetic routes for preparing tert-Butyl N-methyl-N-([(3R)-piperidin-3-yl]methyl)carbamate, and what challenges arise during purification?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. Key steps include:
- Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups.
- N-methylation via reductive amination or alkylation.
- Coupling reactions to introduce the carbamate moiety .
Challenges in Purification:
- Byproduct formation (e.g., incomplete Boc deprotection or over-alkylation) requires column chromatography or recrystallization.
- Solvent optimization (e.g., dichloromethane or acetonitrile) to improve yield .
Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?
Methodological Answer:
- Temperature control : Maintain <0°C during alkylation to prevent side reactions.
- Catalyst selection : Use triethylamine to enhance coupling efficiency .
- Real-time monitoring : Employ HPLC or GC to track intermediate formation .
Example Optimization Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Reduces di-alkylation |
| Solvent | Anhydrous DCM | Improves solubility |
| Catalyst | 1.2 eq. Triethylamine | Maximizes coupling |
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies methyl groups (δ 1.4 ppm for Boc) and piperidine protons (δ 3.2–3.5 ppm) .
- IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .
- Mass Spectrometry : ESI-MS confirms molecular ion ([M+H]⁺ at m/z 295.38) .
Advanced: How does X-ray crystallography resolve conformational ambiguities in the piperidine ring?
Methodological Answer:
Single-crystal X-ray studies reveal:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
